2-(4-Bromo-2-fluorophenoxy)benzyl acetate
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Overview
Description
“2-(4-Bromo-2-fluorophenoxy)benzyl acetate” is a chemical compound with the CAS Number: 478032-48-3 . It has a molecular weight of 339.16 and its IUPAC name is this compound . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12BrFO3/c1-10(18)19-9-11-4-2-3-5-14(11)20-15-7-6-12(16)8-13(15)17/h2-8H,9H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound “this compound” is a liquid . It has a molecular weight of 339.16 .Scientific Research Applications
Transformation in Anaerobic Conditions
Research by Genthner, Townsend, and Chapman (1989) explored the transformation of phenolic compounds, similar in structure to 2-(4-Bromo-2-fluorophenoxy)benzyl acetate, in anaerobic environments. They found that fluorophenols, akin to the compound , undergo significant transformations under these conditions, leading to the formation of various fluorobenzoic acids (Genthner, Townsend, & Chapman, 1989).
Synthesis of Complex Radiopharmaceuticals
Ross, Ermert, and Coenen (2011) described a method for synthesizing 4-[18F]Fluorophenol from related compounds, highlighting the potential of using this compound as a precursor in the synthesis of complex radiopharmaceuticals (Ross, Ermert, & Coenen, 2011).
Antioxidant and Enzyme Inhibitory Properties
Öztaşkın et al. (2017) synthesized novel bromophenols and tested their antioxidant and enzyme inhibitory activities. This research suggests that derivatives of this compound may have potential as antioxidants and enzyme inhibitors (Öztaşkın et al., 2017).
Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives
Batool et al. (2014) developed a method for synthesizing (prop-2-ynyloxy) benzene derivatives, which could include compounds similar to this compound. Their research demonstrates the potential applications of these compounds in the development of antibacterial and antiurease agents (Batool et al., 2014).
Fluoroionophores for Metal Cation Recognition
Hong et al. (2012) developed fluoroionophores from derivatives that could include this compound. These compounds demonstrated specific chelation with metal cations like Zn2+, highlighting their potential in metal ion detection and recognition (Hong et al., 2012).
Carboxylation and Dehydroxylation of Phenolic Compounds
Bisaillon et al. (1993) investigated the carboxylation and dehydroxylation of phenolic compounds by a methanogenic consortium. This study provides insight into the microbial transformation of compounds like this compound in certain environmental conditions (Bisaillon et al., 1993).
Safety and Hazards
properties
IUPAC Name |
[2-(4-bromo-2-fluorophenoxy)phenyl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c1-10(18)19-9-11-4-2-3-5-14(11)20-15-7-6-12(16)8-13(15)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUHWRDDQYXVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1OC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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